molecular formula C11H16N4O5S B3029711 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid CAS No. 76028-96-1

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

Cat. No.: B3029711
CAS No.: 76028-96-1
M. Wt: 316.34 g/mol
InChI Key: HBJZQUOXCNYJOA-VGOFMYFVSA-N
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Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, an amino group, and an oxime functional group, making it a versatile intermediate for synthesizing other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the amino group and the oxime moiety.

Industrial Production Methods: For industrial-scale production, optimized reaction conditions are employed to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of reactants to the desired product. Continuous flow chemistry and automated synthesis platforms are also being explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted thiadiazoles or oximes.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Potential use in the development of new therapeutic agents, particularly antibiotics and antiviral drugs.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in the context of antibiotic development, it may inhibit bacterial cell wall synthesis by targeting specific enzymes involved in the process. The molecular targets and pathways involved would vary based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Used as an intermediate in the synthesis of cephalosporin antibiotics.

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid: Another intermediate in antibiotic synthesis.

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid stands out due to its unique structural features, which may offer distinct advantages in terms of reactivity and stability compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

CAS No.

76028-96-1

Molecular Formula

C11H16N4O5S

Molecular Weight

316.34 g/mol

IUPAC Name

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid

InChI

InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7+

InChI Key

HBJZQUOXCNYJOA-VGOFMYFVSA-N

SMILES

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O

Isomeric SMILES

CCCCOC(=O)C(C)O/N=C(\C1=NSC(=N1)N)/C(=O)O

Canonical SMILES

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 2
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 3
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 4
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 5
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 6
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

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